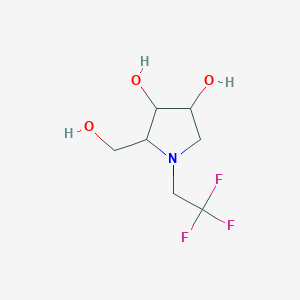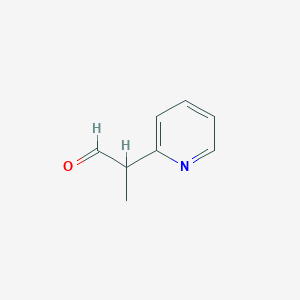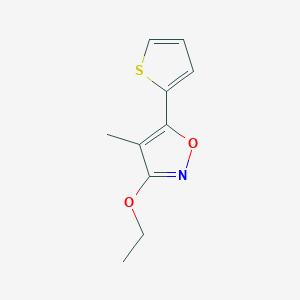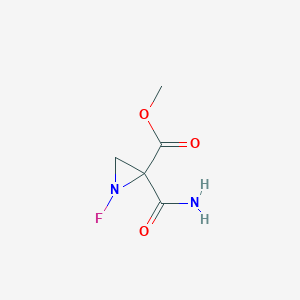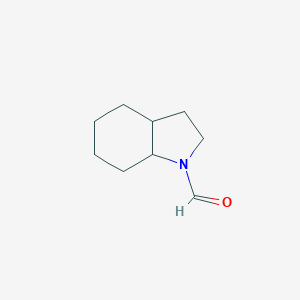
2,3,3a,4,5,6,7,7a-Octahydroindole-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3a,4,5,6,7,7a-Octahydroindole-1-carbaldehyde, commonly known as OHICA, is a versatile and important chemical compound used in various scientific research applications. OHICA belongs to the family of indole derivatives, which are known for their diverse biological activities. OHICA has been found to exhibit a range of biochemical and physiological effects, making it a valuable compound for research in various fields.
Mécanisme D'action
The mechanism of action of OHICA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins, leading to the disruption of various biochemical pathways.
Effets Biochimiques Et Physiologiques
OHICA has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. OHICA has also been found to exhibit antitumor activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, OHICA has been found to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
OHICA has several advantages as a research compound. It is relatively easy to synthesize and has a low toxicity profile. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research involving OHICA. One potential area of research is the development of new therapeutic agents for the treatment of neurodegenerative diseases. Another area of research is the development of new antibacterial and antifungal agents. Additionally, OHICA could be studied further to gain a better understanding of its mechanism of action and potential uses in other fields of research.
Méthodes De Synthèse
OHICA can be synthesized through several methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde. Another method involves the reduction of the corresponding indole-2-carboxylic acid to the corresponding alcohol, followed by oxidation to the aldehyde.
Applications De Recherche Scientifique
OHICA has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit antibacterial, antifungal, and antitumor activities. OHICA has also been studied for its potential as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
165612-01-1 |
|---|---|
Nom du produit |
2,3,3a,4,5,6,7,7a-Octahydroindole-1-carbaldehyde |
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
2,3,3a,4,5,6,7,7a-octahydroindole-1-carbaldehyde |
InChI |
InChI=1S/C9H15NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h7-9H,1-6H2 |
Clé InChI |
BBZGLBUYCYRWOG-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)CCN2C=O |
SMILES canonique |
C1CCC2C(C1)CCN2C=O |
Synonymes |
1H-Indole-1-carboxaldehyde, octahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



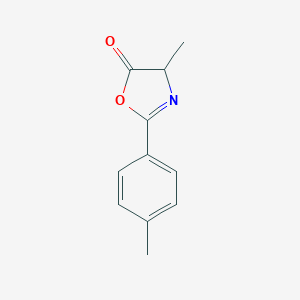

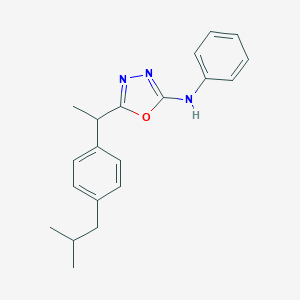
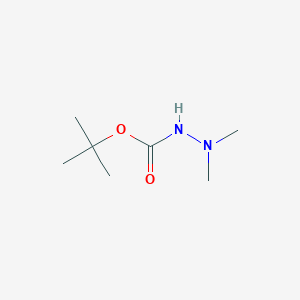
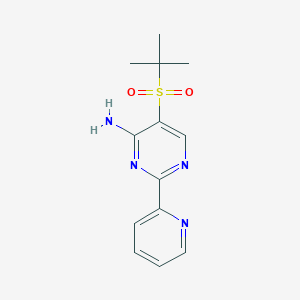
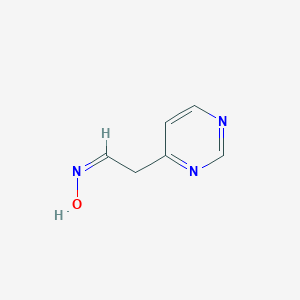
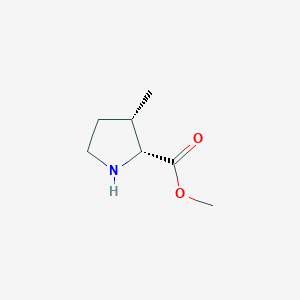
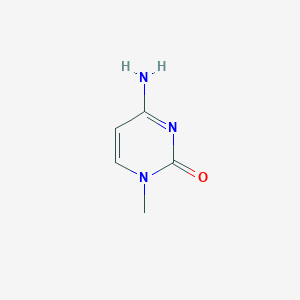
![Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B66017.png)
